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Compound of Interest

Compound Name: 4-Chlorophenylacetic acid

Cat. No.: B131930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorophenylacetic acid, a compound of interest in pharmaceutical research and organic

synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, presented in a clear and structured format for easy

reference and comparison. Detailed experimental protocols for acquiring this data are also

provided, alongside a visual representation of the analytical workflow.

Chemical Structure and Properties
IUPAC Name: 2-(4-chlorophenyl)acetic acid

Synonyms: p-Chlorophenylacetic acid

Molecular Formula: C₈H₇ClO₂

Molecular Weight: 170.59 g/mol

Melting Point: 103 - 107 °C

Appearance: White to off-white crystalline powder.
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The following tables summarize the key spectroscopic data for 4-Chlorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Chlorophenylacetic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.29 Singlet 1H
Carboxylic acid proton

(-COOH)

7.29 Doublet 2H
Aromatic protons

(ortho to -CH₂COOH)

7.20 Doublet 2H
Aromatic protons

(ortho to -Cl)

3.60 Singlet 2H
Methylene protons (-

CH₂)

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-Chlorophenylacetic acid

Chemical Shift (δ) ppm Assignment

177.5 Carboxylic acid carbon (-COOH)

133.0 Aromatic carbon (-C-Cl)

132.5 Aromatic carbon (-C-CH₂)

130.8 Aromatic carbons (ortho to -CH₂COOH)

128.8 Aromatic carbons (ortho to -Cl)

40.5 Methylene carbon (-CH₂)

Solvent: CDCl₃
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-Chlorophenylacetic acid

Wavenumber (cm⁻¹) Intensity Assignment

2900-3100 Broad O-H stretch (Carboxylic acid)

1700 Strong C=O stretch (Carboxylic acid)

1490 Medium C=C stretch (Aromatic ring)

1090 Strong C-Cl stretch

930 Medium, Broad
O-H bend (Carboxylic acid

dimer)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for 4-Chlorophenylacetic acid

m/z Relative Intensity (%) Putative Fragment

172 11.4 [M+2]⁺ (due to ³⁷Cl isotope)

170 35.1 [M]⁺ (Molecular ion)

127 32.6 [M - COOH]⁺

125 100.0 [M - COOH - H₂]⁺

89 22.6 [C₇H₄Cl]⁺

Ionization Method: Electron Ionization (EI) at 75 eV[1][2]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 4-Chlorophenylacetic acid (approximately 10-20 mg) is prepared in deuterated

chloroform (CDCl₃, approximately 0.7 mL). The solution is transferred to a 5 mm NMR tube.

Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz

instrument. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the

spectral width is generally set from 0 to 200 ppm. The chemical shifts are referenced to the

residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of 4-Chlorophenylacetic acid (1-2 mg) is finely ground with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background

spectrum of a pure KBr pellet is recorded. The FT-IR spectrum of the sample pellet is then

recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A

small amount of the solid sample is introduced into the ion source, typically via a direct

insertion probe. The sample is vaporized and then bombarded with a beam of electrons

(typically at 70 eV). The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining the spectroscopic data

described in this guide.
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Caption: Workflow for Spectroscopic Analysis of 4-Chlorophenylacetic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131930#spectroscopic-data-of-4-chlorophenylacetic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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